Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Catalog No.
S15916226
CAS No.
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-car...

Product Name

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

IUPAC Name

benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c16-11-14(18)7-4-8-15(10-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,16,18H,4,7-11H2

InChI Key

FHIKPETZIDHPKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)O

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound characterized by its unique structural features, including a piperidine ring, a hydroxymethyl group, and an ester functionality. The compound's molecular formula is C14H19NO3C_{14}H_{19}NO_3, and it has a molecular weight of 249.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of functional groups that can participate in various

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The compound can be reduced to generate alcohols or amines.
  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Research indicates that Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate may exhibit biological activities relevant to medicinal chemistry. It has been investigated for potential roles as an enzyme inhibitor or receptor modulator, particularly in neurological contexts. The specific biological pathways and molecular targets are still under investigation, but the compound's structural characteristics suggest it may interact favorably with various biological systems .

The synthesis of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves several steps:

  • Starting Materials: Begin with benzylamine, piperidine-1-carboxylic acid, and 3-chloropropanol.
  • Nucleophilic Substitution: React benzylamine with 3-chloropropanol to form benzyl 3-hydroxypropylamine.
  • Cyclization: The intermediate undergoes cyclization with piperidine-1-carboxylic acid to form the piperidine ring.
  • Esterification: Finally, the piperidine ring is esterified using benzyl chloroformate to yield the desired compound.

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate has several applications:

  • Medicinal Chemistry: Serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
  • Organic Synthesis: Acts as a building block for creating complex organic molecules.
  • Biological Studies: Investigated for enzyme inhibition or receptor binding activities.
  • Industrial

Studies on the interactions of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate with biological targets are ongoing. Its potential as an enzyme inhibitor or receptor modulator suggests that it could play a role in therapeutic applications, particularly in neurology. Understanding its interaction profile will be crucial for developing effective pharmaceutical agents based on this compound.

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate shares structural similarities with various other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate39945-51-20.97
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate217795-83-00.95
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylateNot listedNot available
Benzyl 4-hydroxypiperidine-1-carboxylate95798-23-50.90
Benzyl (R)-3-hydroxypyrrolidine-1-carboxylateNot listedNot available

Uniqueness

The uniqueness of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate lies in its specific functional groups, particularly the hydroxymethyl group, which enhances its solubility and stability compared to similar compounds. This characteristic may also contribute to its distinct biological activity profile, making it a versatile candidate for further research and application in medicinal chemistry .

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.13140809 g/mol

Monoisotopic Mass

265.13140809 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

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